

Application Note: Spectrophotometric Assay for Lipase Activity Using p-Nitrophenyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	p-Nitrophenyl laurate	
Cat. No.:	B1198060	Get Quote

Introduction

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol and free fatty acids. The quantification of lipase activity is crucial in various fields, including drug discovery, biotechnology, and food science. This application note provides a detailed protocol for a simple and reliable colorimetric assay to determine lipase activity using **p-nitrophenyl laurate** (pNPL) as a substrate. The assay is based on the enzymatic hydrolysis of pNPL, which releases the chromogenic compound p-nitrophenol (pNP). Under alkaline conditions, pNP forms the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity.[1][2]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in **p-nitrophenyl laurate** by lipase, yielding lauric acid and p-nitrophenol. In an alkaline environment, the liberated p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a strong absorbance at 405-415 nm.[1][2][3] The reaction can be monitored continuously, allowing for the determination of the initial reaction velocity.

Experimental Protocols

1. Materials and Reagents



- p-Nitrophenyl laurate (pNPL)
- Lipase enzyme solution (of unknown activity)
- Tris-HCl buffer (50 mM, pH 8.0)
- Triton X-100
- Isopropanol
- 96-well microplate or cuvettes
- Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
- Incubator or water bath set to 37°C
- 2. Preparation of Solutions
- Substrate Stock Solution (10 mM pNPL): Dissolve an appropriate amount of **p-nitrophenyl laurate** in isopropanol to achieve a final concentration of 10 mM. This solution should be stored at -20°C and protected from light.[1]
- Reaction Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% Triton X-100): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0. Add Triton X-100 to a final concentration of 0.5% (v/v) to aid in the emulsification of the substrate in the aqueous reaction mixture.[1]
- Enzyme Solution: Prepare a stock solution of the lipase in 50 mM Tris-HCl buffer (pH 8.0) at a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the time course of the assay.[1]
- 3. Assay Procedure (96-well plate format)
- Assay Setup: In each well of a 96-well microplate, add 180 μL of the Reaction Buffer.
- Add 10 μL of the 10 mM pNPL stock solution to each well.
- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the substrate to emulsify and reach the desired reaction temperature.[1]



- Reaction Initiation: To start the reaction, add 10 μL of the enzyme solution to each well.
- Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes. Ensure the temperature is maintained at 37°C throughout the measurement period.
 [1]

Controls:

- Substrate Blank: A reaction mixture containing the reaction buffer and substrate but no enzyme, to measure the rate of spontaneous hydrolysis of pNPL.
- Enzyme Blank: A reaction mixture containing the reaction buffer and enzyme but no substrate, to account for any background absorbance from the enzyme preparation.
- 4. Data Analysis and Calculation of Lipase Activity
- Subtract the rate of the substrate blank from the rate of the enzyme-containing reactions.
- Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
- Calculate the lipase activity using the Beer-Lambert law and the following formula.[4]

Lipase Activity (U/mL) = $(\Delta A \times V \text{ total}) / (\epsilon \times I \times V \text{ enzyme} \times t)$

Where:

- ΔA = Change in absorbance
- V total = Total reaction volume (in mL)
- ε = Molar extinction coefficient of p-nitrophenol (typically 18,000 M⁻¹cm⁻¹ at 410 nm)[4]
- I = Path length of the cuvette or microplate well (in cm)
- V enzyme = Volume of the enzyme sample used (in mL)



• t = Reaction time (in minutes)

One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 μ mole of p-nitrophenol per minute under the specified assay conditions.[5]

Data Presentation

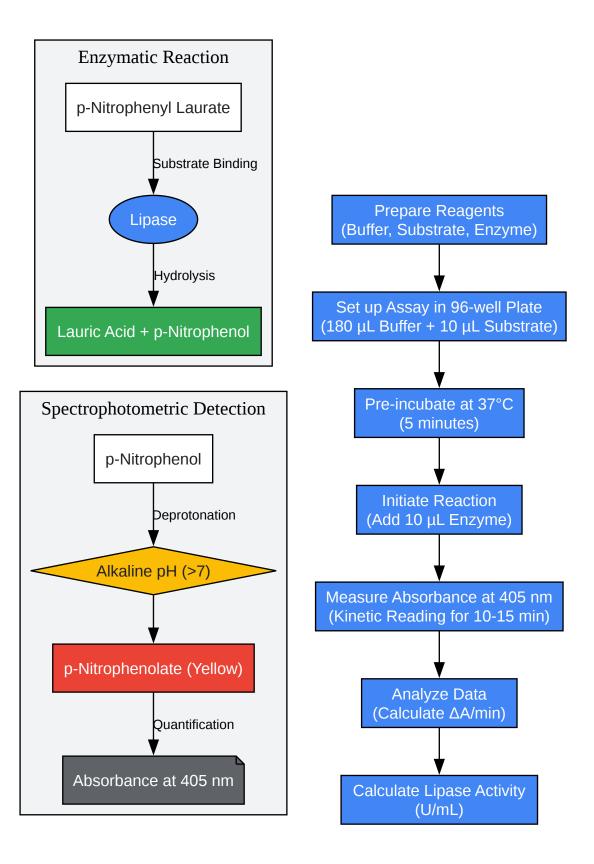
Table 1: Summary of Quantitative Data for Lipase Activity Assay

Parameter	Value	Units	Notes
Substrate	p-Nitrophenyl laurate	-	Chromogenic substrate
Substrate Stock Concentration	10	mM	Dissolved in isopropanol
Final Substrate Concentration	0.5	mM	In the final reaction mixture
Buffer	Tris-HCl	-	-
Buffer Concentration	50	mM	-
рН	8.0	-	Optimal for pNP color development
Detergent	Triton X-100	-	For substrate emulsification
Detergent Concentration	0.5	% (v/v)	-
Reaction Temperature	37	°C	-
Wavelength for Absorbance	405	nm	-
Molar Extinction Coefficient (ε) of pNP	18,000	M ⁻¹ cm ⁻¹	At 410 nm
Incubation Time	10 - 15	minutes	For kinetic measurement



Visualizations

Diagram 1: Signaling Pathway of p-Nitrophenyl Laurate Hydrolysis





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- To cite this document: BenchChem. [Application Note: Spectrophotometric Assay for Lipase Activity Using p-Nitrophenyl Laurate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198060#p-nitrophenyl-laurate-lipase-activity-assay-protocol]

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